(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine
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Overview
Description
“(7S)-4-Chloro-7-methyl-5,6,7,8-tetrahydropteridine” is a chemical compound with the CAS Number: 2503155-36-8. It has a molecular weight of 184.63 . The IUPAC name for this compound is (S)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridine .
Physical and Chemical Properties This compound is a powder with a purity of 95%. It is stored at a temperature of -10 degrees .
Scientific Research Applications
Neuroprotection in Parkinson's Disease Research has shown that compounds related to tetrahydropteridine, such as 7-nitroindazole, can inhibit neuronal nitric oxide synthase and protect against neurotoxicity caused by MPTP (a toxin that induces Parkinsonism) in animal models. This suggests potential applications in treating Parkinson's disease (Hantraye et al., 1996).
Chemical Synthesis and Biochemical Reactions Studies have focused on synthesizing and characterizing various tetrahydropteridine derivatives for their chemical properties and potential biochemical reactions. For instance, 2-Amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine has been synthesized as a model compound for studying enzymatic reactions of 5-methyl tetrahydrofolate (Whiteley et al., 1969).
Exploring Enzyme Inhibitors Functionalized 7,8-dihydropteridines have been synthesized for investigating enzymes involved in dihydrofolate biosynthesis pathways. These compounds could potentially be used in affinity chromatography and as enzyme inhibitors (Cameron et al., 1985).
Studying Autooxidation Reactions The stability and reaction rates of 7,8-dihydropterins in air-equilibrated aqueous solutions have been examined. These studies are crucial for understanding the biological functions of these compounds and their behavior in different environments (Dántola et al., 2008).
Antitumor and Antimicrobial Applications Tetrahydropyridine derivatives, closely related to tetrahydropteridines, have shown potential antitumor and antimicrobial activities. Research into the synthesis and evaluation of these compounds could lead to new therapeutic agents (Abdelghani et al., 2017).
Photophysical Properties for Biomedical Applications Tetrahydropyridine-fused chlorins and bacteriorins, synthesized through cycloaddition reactions, exhibit unique absorption and fluorescence properties. These compounds could be used in various biomedical applications due to their photophysical characteristics (Pereira et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
(7S)-4-chloro-7-methyl-5,6,7,8-tetrahydropteridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN4/c1-4-2-9-5-6(8)10-3-11-7(5)12-4/h3-4,9H,2H2,1H3,(H,10,11,12)/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLMBRKITFPTQL-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=C(N1)N=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC2=C(N1)N=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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